6-(Dimethylamino)hex-1-EN-3-one
Description
6-(Dimethylamino)hex-1-en-3-one (CAS No. 6135-08-6) is an α,β-unsaturated ketone with a dimethylamino substituent at the 6-position of the hexenone backbone. Its molecular formula is C₈H₁₅NO, and it has a molecular weight of 141.213 g/mol . Its synthesis has been optimized in recent years, with reported yields ranging from 71% to 79% under varying reaction conditions .
Properties
CAS No. |
64374-75-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-(dimethylamino)hex-1-en-3-one |
InChI |
InChI=1S/C8H15NO/c1-4-8(10)6-5-7-9(2)3/h4H,1,5-7H2,2-3H3 |
InChI Key |
ZFEQGWFIIBBXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)hex-1-en-3-one typically involves the reaction of hex-1-en-3-one with dimethylamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethylamine, which then reacts with the hex-1-en-3-one to form the desired product .
Industrial Production Methods
Industrial production of 6-(Dimethylamino)hex-1-en-3-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)hex-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Various substituted enaminones depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)hex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)hex-1-en-3-one involves its interaction with various molecular targets. The enamine group can act as a nucleophile, participating in reactions with electrophilic species. The ketone group can undergo various transformations, contributing to the compound’s reactivity. These interactions can affect cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be drawn to structurally related nitrogen-containing compounds and α,β-unsaturated ketones based on functional groups and reactivity.
Table 1: Key Properties of 6-(Dimethylamino)hex-1-en-3-one and Related Compounds
Key Observations:
Structural Differences: Unlike the isoquinoline derivatives listed in , 6-(dimethylamino)hex-1-en-3-one lacks aromatic rings and methoxy groups. Its linear structure with an α,β-unsaturated ketone and terminal dimethylamino group confers distinct electronic properties, such as enhanced electrophilicity at the β-carbon. The isoquinoline derivatives feature rigid aromatic cores with methoxy and carboxamide substituents, which may influence their biological activity (e.g., receptor binding) compared to the more flexible hexenone scaffold .
Synthetic Accessibility: 6-(Dimethylamino)hex-1-en-3-one has well-documented synthesis routes with high yields (up to 79%) .
Reactivity: The α,β-unsaturated ketone in 6-(dimethylamino)hex-1-en-3-one is prone to Michael addition reactions, making it a versatile intermediate. The dimethylamino group likely acts as an electron-donating substituent, modulating reactivity. Isoquinoline derivatives (e.g., compound 6f in ) may exhibit different reactivity due to their aromatic systems and substituents like carboxamides, which can participate in hydrogen bonding .
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